molecular formula C12H18O B2774389 1-(4-Butylphenyl)ethanol CAS No. 125639-56-7

1-(4-Butylphenyl)ethanol

Cat. No.: B2774389
CAS No.: 125639-56-7
M. Wt: 178.275
InChI Key: IMXTYZIZHGRRMC-UHFFFAOYSA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, 1-(4-butylphenyl)ethanol serves as a valuable building block and synthetic intermediate. cymitquimica.comfishersci.at The isomers of this compound, particularly 1-(4-isobutylphenyl)ethanol (B131453), are key intermediates in the synthesis of high-value products. cymitquimica.comgoogle.com For instance, 1-(4-isobutylphenyl)ethanol is a direct precursor to ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). google.com The synthesis of this alcohol is often achieved through the reduction of the corresponding ketone, 4'-isobutylacetophenone. google.com

The versatility of this compound and its analogues stems from the reactivity of the secondary alcohol group. This functional group can undergo various transformations, such as oxidation to the corresponding ketone or participation in esterification and etherification reactions. This reactivity makes it a crucial component in multi-step synthetic pathways. vulcanchem.com

The general synthetic route to these alcohols involves the catalytic reduction of the respective acetophenone (B1666503) derivatives. Research has focused on developing efficient and selective catalysts for this transformation to maximize yield and minimize by-products, which is especially critical for pharmaceutical applications that demand high purity. google.com

Table 1: Physicochemical Properties of this compound Isomers

Property 1-(4-n-Butylphenyl)ethanol 1-(4-Isobutylphenyl)ethanol 1-(4-tert-Butylphenyl)ethanol
CAS Number 125639-56-7 fluorochem.co.uk 40150-92-3 cymitquimica.com 34386-42-0 cymitquimica.com
Molecular Formula C₁₂H₁₈O fluorochem.co.uk C₁₂H₁₈O cymitquimica.com C₁₂H₁₈O cymitquimica.com
Molecular Weight 178.27 g/mol fluorochem.co.uk 178.27 g/mol vulcanchem.com 178.27 g/mol cymitquimica.com
Appearance Liquid fluorochem.co.uk Colorless to pale yellow liquid cymitquimica.com Colorless to pale yellow liquid cymitquimica.com

| InChI Key | IMXTYZIZHGRRMC-UHFFFAOYSA-N fluorochem.co.uk | VLVILBSSXMZZCB-UHFFFAOYSA-N cymitquimica.com | Not specified |

Scope of Advanced Research on this compound and Related Arylethanols

Advanced research on this compound and related arylethanols is multifaceted, with a significant focus on asymmetric synthesis and applications in materials science.

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral alcohols is a major research area, driven by the fact that different enantiomers of a drug can have vastly different biological activities. uni-koeln.deacs.org Research efforts are directed towards:

Catalytic Asymmetric Reduction: This involves the reduction of prochiral ketones (e.g., 4'-butylacetophenone) using chiral catalysts to produce an excess of one enantiomer. ru.nl Both metal-based catalysts, such as ruthenium-diamine complexes, and organocatalysts are extensively studied for hydrogen transfer-type reductions. google.comthieme-connect.com The goal is to achieve high yields and high enantiomeric excess (ee). thieme-connect.com

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are employed as catalysts for the asymmetric reduction of ketones. researchgate.net These biocatalytic methods can offer high enantioselectivity under mild reaction conditions. researchgate.netuga.edu For example, alcohol dehydrogenases from organisms like Thermoanaerobacter ethanolicus have been used for the asymmetric synthesis of phenyl-ring-containing alcohols. researchgate.netuga.edu

Table 2: Research on Catalytic Hydration and Reduction for Arylethanol Synthesis

Substrate Catalyst/Method Product Yield Reference
4-Chlorostyrene Tandem Catalysis (Hydration) 1-(4-Chlorophenyl)ethan-1-ol 83% rsc.org
4-(tert-Butyl)styrene Tandem Catalysis (Hydration) 1-(4-(tert-Butyl)phenyl)ethan-1-ol 58% rsc.org
4-Methoxystyrene Tandem Catalysis (Hydration) 1-(4-Methoxyphenyl)ethan-1-ol 49% rsc.org
4'-(Trifluoromethyl)acetophenone Tandem Catalysis (Hydration) 1-(4-(Trifluoromethyl)phenyl)ethan-1-ol 55% rsc.org

Materials Science: The structural motifs of this compound are relevant to the design of advanced materials. Specifically, molecules containing the 4-butylphenyl group are investigated for their use in:

Liquid Crystals: The rigid phenyl ring combined with a flexible alkyl (butyl) chain is a common structural feature in liquid crystal molecules. researchgate.netresearchgate.net Research involves synthesizing and characterizing compounds containing this moiety to study their mesomorphic, dielectric, and optical properties for potential use in display technologies and other electro-optical applications. researchgate.netuobaghdad.edu.iq For example, derivatives like 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene are used in the development of advanced materials such as polymers and liquid crystals.

The broader research scope includes synthesizing a variety of substituted arylethanols to establish structure-property relationships. By varying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric characteristics of the molecule, which in turn influences the efficiency of catalytic reactions and the properties of resulting materials. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXTYZIZHGRRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthesis Methodologies and Reaction Pathways

Catalytic Hydrogenation Approaches to 1-(4-Butylphenyl)ethanol and Analogues

Catalytic hydrogenation of the corresponding ketone, 4-butylacetophenone, represents a primary route to this compound. This transformation can be effectively achieved through both homogeneous and heterogeneous catalysis, each offering distinct advantages.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. Ruthenium and rhodium complexes are prominent in this category for the reduction of aryl ketones. For instance, ruthenium complexes containing phosphine (B1218219) and diamine ligands have been shown to be highly effective for the hydrogenation of acetophenone (B1666503) and its derivatives. acs.orgtcichemicals.com These catalysts can achieve high substrate-to-catalyst ratios, making them suitable for efficient synthesis. acs.org Iridium complexes have also demonstrated significant catalytic activity in the homocoupling of ethanol (B145695) to produce higher alcohols, a process that involves carbonyl reduction intermediates.

A notable example is the use of Noyori-type catalysts, which are ruthenium(II) complexes with chiral diphosphine and diamine ligands. These catalysts are renowned for their ability to effect highly enantioselective hydrogenation of ketones, although they are also highly efficient for non-asymmetric hydrogenations when achiral ligands are used. acs.org The general mechanism often involves a metal-ligand bifunctional pathway where both the metal center and the ligand participate in the hydrogen transfer to the carbonyl group. acs.org

Catalyst TypeKey FeaturesExample LigandsTypical Conditions
Ruthenium-Diphosphine-Diamine ComplexesHigh activity and enantioselectivity (with chiral ligands). acs.orgBINAP, DPEN5–45 atm H₂, 25–40 °C acs.org
Iridium-Phosphine ComplexesEffective for transfer hydrogenation and related reactions.Diphosphine ligandsOften used with a hydrogen donor like isopropanol (B130326).
Table 1: Overview of Homogeneous Catalysts for Carbonyl Reduction.

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Common heterogeneous catalysts for the hydrogenation of 4-butylacetophenone include metals like palladium, platinum, nickel, and copper on solid supports.

Raney nickel is a well-established and cost-effective catalyst for the reduction of aromatic ketones to their corresponding alcohols. google.com A patented process describes the hydrogenation of 4-isobutylacetophenone to 1-(4'-isobutylphenyl)ethanol in the absence of a solvent using a treated activated sponge nickel catalyst, highlighting its industrial relevance. google.com

Copper-based catalysts have also been developed for the hydrogenation of 1-(4-isobutylphenyl)ethanone, offering an alternative that can reduce the formation of side-products, which is a crucial consideration for the synthesis of pharmaceutical intermediates. google.com Palladium catalysts supported on materials like activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) are also widely used for the hydrogenation of acetophenone and its analogues. semanticscholar.orgrsc.org The choice of support can influence the catalyst's activity and selectivity. semanticscholar.org

CatalystSupportAdvantagesReaction Conditions
Raney Nickel-Cost-effective, effective for aromatic ketone reduction. google.comSolvent-free conditions possible. google.com
Copper-based-Reduced side-product formation. google.comLiquid-phase hydrogenation. google.com
PalladiumCarbon, AluminaHigh activity, widely used. semanticscholar.orgrsc.orgLiquid phase, varying temperatures and pressures. semanticscholar.org
Table 2: Common Heterogeneous Catalysts for the Synthesis of this compound Analogues.

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For homogeneous catalysts like the Noyori-type ruthenium complexes, the mechanism of acetophenone hydrogenation has been extensively studied. Computational and experimental data suggest a concerted, metal-ligand bifunctional mechanism where a hydride on the ruthenium and a proton on the diamine ligand are transferred to the ketone. acs.org This process is thought to proceed through a six-membered pericyclic transition state. acs.org

In heterogeneous catalysis, the mechanism generally involves the adsorption of both hydrogen and the ketone onto the catalyst surface. The reaction then proceeds through the stepwise addition of hydrogen atoms to the carbonyl group. The nature of the support material can influence the reaction rate by affecting the adsorption of reactants and the stability of intermediates. semanticscholar.org Kinetic models have been developed to describe the transformation of acetophenone, confirming that the reaction primarily proceeds via hydrogenation of the carbonyl group. semanticscholar.org

Enantioselective and Stereocontrolled Synthetic Strategies

The synthesis of optically active this compound is of significant interest, particularly for applications in the pharmaceutical industry where the chirality of a molecule can dramatically affect its biological activity.

Asymmetric reduction of 4-butylacetophenone is a direct route to enantiomerically enriched this compound. This can be achieved using chiral catalysts or reagents. Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes with ligands like those derived from amino alcohols or chiral diphosphines is a powerful technique. These reactions typically use a hydrogen donor such as isopropanol or formic acid.

Another approach involves the use of chiral boron-based reagents. For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with borane (B79455) reagents. While not explicitly detailed for this compound in the provided context, this is a well-established method for producing chiral secondary alcohols with high enantioselectivity.

While silane (B1218182) reductions are a known method for carbonyl reduction, the specific application of asymmetric silane reduction for this compound is not extensively detailed in the provided search results. However, the general principle involves the use of a hydrosilane in the presence of a chiral catalyst, often a transition metal complex, to achieve enantioselective reduction of the ketone.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral compounds. magtech.com.cn Both whole-cell systems and isolated enzymes are employed for the asymmetric synthesis and resolution of this compound and its analogues.

Asymmetric bioreduction of the corresponding ketone can be achieved using various microorganisms. For example, cells of Daucus carota (carrot) can produce the (S)-isomer of 1-(4-isobutylphenyl)ethanol (B131453) with greater than 95% enantiomeric excess (ee). Similarly, immobilized Rhodotorula glutinis cells have been used for the asymmetric reduction of substituted acetophenones, yielding the (S)-enantiomer with over 99% ee. nih.gov

Kinetic resolution is another powerful biocatalytic strategy. This involves the selective reaction of one enantiomer in a racemic mixture of the alcohol, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for this purpose, catalyzing the stereoselective acylation of the alcohol. For instance, lipase-mediated acetylation can selectively esterify one enantiomer of 1-(4-isobutylphenyl)ethanol, leaving the other enantiomer as the unreacted alcohol. This method can achieve high enantiomeric excess for the remaining alcohol. researchgate.netnih.gov

Biocatalytic MethodBiocatalystSubstrateProductKey Finding
Asymmetric ReductionDaucus carota cells4-Isobutylacetophenone(S)-1-(4-Isobutylphenyl)ethanol>95% enantiomeric excess.
Asymmetric ReductionImmobilized Rhodotorula glutinisSubstituted Acetophenones(S)-Alcohols>99% enantiomeric excess. nih.gov
Kinetic ResolutionLipaseRacemic 1-(4-Isobutylphenyl)ethanolEnantiomerically enriched alcoholSelective esterification of one enantiomer.
Table 3: Examples of Biocatalytic Approaches for Chiral Alcohol Synthesis.

Biocatalytic Pathways for Chiral Resolution and Synthesis

Lipase-Catalyzed Kinetic Resolution and Transesterification

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral alcohols. Lipases are particularly effective due to their high enantioselectivity, operational simplicity, and mild reaction conditions. The process involves the selective acylation of one enantiomer from the racemic alcohol, leaving the other unreacted and thus allowing for their separation.

The kinetic resolution of secondary alcohols, such as this compound, is typically achieved through transesterification, where an acyl donor transfers an acyl group to the alcohol. blogspot.com Lipases exhibit a preference for one enantiomer, catalyzing its acylation at a much higher rate than the other. rsc.org For many secondary alcohols, this process follows Kazlauskas' rule, where the (R)-enantiomer is preferentially acylated, leaving the (S)-alcohol in high enantiomeric excess. rsc.org

Commonly employed lipases include those from Pseudomonas cepacia (e.g., Lipase PS) and Candida antarctica (e.g., Novozym 435). Vinyl acetate (B1210297) is a frequently used acyl donor because it is inexpensive and the vinyl alcohol byproduct tautomerizes to acetaldehyde (B116499), rendering the reaction irreversible. The choice of solvent can also influence both the reaction rate and enantioselectivity, with non-polar organic solvents like hexane (B92381) and isooctane (B107328) often providing the best results.

Research on analogous compounds, such as 1-(4-(trifluoromethyl)phenyl)ethanol, has demonstrated the efficiency of this method. Under optimized conditions, lipase-catalyzed transesterification can achieve high conversions (approaching the theoretical maximum of 50%) and excellent enantiomeric excess (>99%) for both the acylated product and the remaining unreacted alcohol.

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Aryl-Ethanol Analogs
SubstrateLipaseAcyl DonorSolventConversion (c)Substrate e.e. (ees)Product e.e. (eep)
1-(4-(Trifluoromethyl)phenyl)ethanolLipase PS (Pseudomonas cepacia)Vinyl AcetateIsooctane50.3%>99.0%Not Reported
1-(4-(Trimethylsilyl)phenyl)ethanolAmano Lipase PS-C IIVinyl AcetateHexane50%>99%>99%
1-Phenylethanol (B42297)Amano Lipase PS-C IIIsopropenyl Acetatetert-Butyl methyl ether~50%99.6% ((R)-alcohol)76.9% ((S)-acetate)
Whole-Cell Biotransformations for Stereoselective Reductions

An alternative to resolving a racemic mixture is the direct asymmetric synthesis from a prochiral precursor. For this compound, this involves the stereoselective reduction of the corresponding ketone, 4-butylacetophenone. Whole-cell biotransformations are highly effective for this purpose, utilizing the enzymatic machinery within microorganisms like bacteria and yeast to catalyze the reduction with high enantioselectivity. researchgate.net

Genetically engineered Escherichia coli cells overexpressing specific alcohol dehydrogenases (ADHs) are commonly used. researchgate.net These systems offer several advantages over isolated enzymes, including the inherent presence and regeneration of essential cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). researchgate.net The cell's own metabolic pathways, often fueled by a simple co-substrate like glucose or isopropanol, continuously recycle the oxidized cofactor back to its reduced state, making the process economically viable.

Table 2: Whole-Cell Bioreduction of Acetophenone Analogs
SubstrateBiocatalystReaction SystemProductYieldProduct e.e.
4-(Trifluoromethyl)acetophenoneRecombinant E. coli15% (v/v) Isopropanol-aqueous(R)-1-[4-(Trifluoromethyl)phenyl]ethanol99.1%>99.9%
AcetophenoneCandida albicans CCT 0776Aqueous buffer(R)-1-Phenylethanol89%98%
4-ChloroacetophenoneLactobacillus kefir ADHAqueous buffer with isopropanol(R)-1-(4-Chlorophenyl)ethanol96%>99%

Stereoselective Oxidation Reactions for Chiral Center Formation

Stereoselective oxidation provides a sophisticated route to chiral alcohols, either by direct, enantioselective functionalization of a C-H bond or through the deracemization of a racemic alcohol mixture. rsc.orgmdpi.com Deracemization is a particularly elegant strategy that can theoretically convert 100% of a racemate into a single, desired enantiomer.

This is often achieved through a cyclic process involving a stereoselective oxidation followed by a stereoselective reduction. researchgate.net In a typical chemoenzymatic approach, one enantiomer of racemic this compound (e.g., the S-enantiomer) is selectively oxidized to the prochiral ketone, 4-butylacetophenone. This oxidation can be catalyzed by systems such as laccase/TEMPO or specific alcohol dehydrogenases. rsc.orgoaepublish.com The resulting ketone, now mixed with the remaining unreacted R-enantiomer of the alcohol, is then subjected to an asymmetric reduction using a highly stereoselective biocatalyst (e.g., an ADH from Lactobacillus or Rhodococcus) that converts the ketone exclusively into the R-alcohol. mdpi.comnih.gov This tandem process ultimately transforms the entire racemic mixture into the single (R)-enantiomer with high yield and optical purity. nih.govrsc.org

A key challenge is the potential incompatibility of the oxidant and the reducing biocatalyst. nih.gov Innovative solutions, such as compartmentalization using a polydimethylsiloxane (B3030410) (PDMS) thimble, have been developed to separate the chemical oxidation step from the enzymatic reduction within a single pot, preventing enzyme deactivation. nih.govrsc.org This method has been successfully applied to deracemize a range of 1-phenylethanol derivatives, achieving high yields (up to 93%) and excellent enantioselectivity (>99% ee). nih.govrsc.org

Another advanced oxidation method is the direct regio- and stereoselective hydroxylation of an unactivated C-H bond. Enzymes such as cytochrome P450 monooxygenases can catalyze the direct oxidation of 4-butylethylbenzene at the benzylic position to produce this compound with a degree of enantioselectivity. rsc.org

Chirality Transfer Methodologies in Complex Systems

Chirality transfer is a fundamental concept in asymmetric synthesis where stereochemical information from one chiral molecule (a substrate, reagent, or catalyst) is relayed to the product during a chemical reaction. nih.gov Enantiopure this compound can serve as the source of chirality in such transformations, directing the stereochemical outcome of reactions at other parts of a molecule.

This principle is effectively demonstrated in transition-metal-catalyzed reactions, such as gold(I)-catalyzed direct allylic etherifications. nih.gov In this type of reaction, a chiral, enantioenriched secondary allylic alcohol can transfer its stereocenter information to the resulting allylic ether product. The mechanism is thought to involve a highly ordered, hydrogen-bonded transition state between the alcohol nucleophile and the gold-activated allylic alcohol electrophile. nih.gov

By analogy, enantiopure this compound could be used as a nucleophile in reactions with prochiral electrophiles. The defined stereochemistry of the alcohol would influence the facial selectivity of the attack, leading to a diastereomerically enriched product. The efficiency of chirality transfer is highly dependent on the reaction conditions and the specific substrates involved, but it represents a powerful strategy for creating new stereocenters without the need for an external chiral catalyst. nih.govnih.gov

Design of Chiral Auxiliaries for Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net While this compound itself is not a typical auxiliary, this methodology is a cornerstone of asymmetric synthesis and can be designed to produce the compound in an enantiomerically pure form.

To synthesize chiral this compound, one could employ an auxiliary-controlled addition of a nucleophile to the carbonyl group of 4-butylacetophenone. A well-known example is the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu By forming an amide with a simple carboxylic acid, deprotonation and subsequent alkylation or addition reactions occur with high diastereoselectivity, controlled by the steric environment of the auxiliary. nih.gov

Alternatively, Evans oxazolidinone auxiliaries can be used. blogspot.comwikipedia.org An acyl group attached to an Evans auxiliary can be enolized and then used in a diastereoselective aldol (B89426) reaction with an aldehyde. A related strategy could involve the diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a ketone or aldehyde substrate bearing a chiral auxiliary. After the reaction, cleavage of the auxiliary would yield the enantiomerically enriched this compound. The predictability and high diastereoselectivity of these reactions make them a robust method for establishing stereocenters. blogspot.comresearchgate.net

Advanced Organic Transformations Utilizing this compound as a Key Intermediate

Beyond its synthesis, this compound serves as a crucial starting material for more complex molecules, notably in transformations that leverage its structure to build new C-C bonds.

Carbonylation Reactions and Kinetic Modeling

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule and are a fundamental transformation in industrial and synthetic chemistry. This compound can be converted into valuable carboxylic acid derivatives, such as the non-steroidal anti-inflammatory drug Ibuprofen (B1674241) (which features an isobutyl group instead of a butyl group), through a palladium-catalyzed carbonylation process.

The kinetics of the carbonylation of the closely related 1-(4-isobutylphenyl)ethanol (IBPE) have been studied extensively, providing a model for the behavior of this compound. nih.gov The reaction is typically catalyzed by a homogeneous system, such as PdCl₂(PPh₃)₂ combined with TsOH and LiCl, using carbon monoxide (CO) as the carbonyl source. nih.gov

The proposed reaction pathway involves three main stages:

Activation of the Catalyst : The Pd(II) precatalyst is reduced in situ to an active Pd(0) species.

Substrate Activation : The alcohol is converted into a more active intermediate, 1-(4-isobutylphenyl)ethyl chloride, in the presence of TsOH and LiCl. nih.gov

Catalytic Cycle : The active Pd(0) catalyst undergoes oxidative addition with the alkyl chloride, followed by CO insertion and subsequent nucleophilic attack (e.g., by water) to form the carboxylic acid product and regenerate the Pd(0) catalyst. nih.gov

Kinetic modeling of this process is essential for process optimization and scale-up. The reaction rate is influenced by several parameters, including temperature, CO partial pressure, and the concentrations of the substrate, catalyst, and promoters. nih.gov Modeling studies have shown that the reaction can exhibit an induction period, after which the rate becomes nearly constant. The rate shows a fractional order dependence on the catalyst and substrate concentrations and a first-order dependence on the partial pressure of CO. nih.gov These models are crucial for understanding the reaction mechanism and designing efficient reactor systems. frontiersin.orgresearchgate.net

Table 3: Kinetic Parameters for Carbonylation of 1-(4-Isobutylphenyl)ethanol nih.gov
ParameterValue Range / Condition
Temperature378–398 K
CO Pressure5.4 MPa
Catalyst SystemPdCl₂(PPh₃)₂/TsOH/LiCl
Apparent Order (Substrate)Fractional
Apparent Order (Catalyst)Fractional
Apparent Order (CO Pressure)First Order

Oxidative Transformations in Complex Molecule Synthesis

The enantioselective oxyfunctionalization of C-H bonds represents an advanced method for creating chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Oxidative enzymes, in particular, offer a powerful tool for achieving high selectivity under mild conditions.

A notable example of this approach is the enzymatic synthesis of (R)-1-(4'-hydroxyphenyl)ethanol from 4-ethylphenol (B45693) using the flavin-dependent enzyme vanillyl alcohol oxidase (VAO). wur.nl This enzyme catalyzes the oxidation of various para-substituted phenols at their alpha-carbon atom, utilizing molecular oxygen as the electron acceptor. wur.nl The process demonstrates high regio- and enantioselectivity. The conversion of substrates like 4-ethylphenol or 4-propylphenol (B1200801) by VAO yields the corresponding 1-(4'-hydroxyphenyl)alcohols as the primary hydroxylation product. wur.nl

The mechanism involves the binding of the substrate's phenolate (B1203915) form to the enzyme's active site, followed by a hydride transfer from the Cα atom. wur.nl This generates a planar para-quinone methide intermediate, which is then hydrated within the active site. The high enantioselectivity is attributed to the presence of an active site base (Asp-170) that activates a water molecule for attack on only one side of the planar intermediate. wur.nl The accumulation of the (R)-enantiomer is further favored because the corresponding (S)-enantiomer is more readily oxidized into the ketone (4-hydroxyacetophenone). wur.nl

Optimization of this enzymatic process for multigram-scale synthesis has been explored by adjusting reaction media, substrate concentrations, and by performing the reaction under an oxygen atmosphere to prevent oxygen depletion from becoming a limiting factor. wur.nl Under optimized conditions, a 36% isolated yield of (R)-1-(4'-hydroxyphenyl)ethanol with 97% enantiomeric excess was achieved from 10 grams of 4-ethylphenol. wur.nl

Table 1: Products from the VAO-catalyzed conversion of 4-ethylphenol

Compound Name Role in Reaction
4-ethylphenol Substrate
(R)-1-(4'-hydroxyphenyl)ethanol Main Product
(S)-1-(4'-hydroxyphenyl)ethanol Minor Side-product
4-vinylphenol Dehydrogenation Side-product

Data sourced from Ewing et al., 2018. wur.nl

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems

The chemical behavior of this compound is significantly influenced by both its aromatic ring and its alcohol functional group, making it susceptible to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The reaction generally proceeds through a two-step mechanism: the aromatic ring acts as a nucleophile to attack an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com In the second step, a proton is removed from the carbon bearing the electrophile, restoring the ring's aromaticity. masterorganicchemistry.com

For a substituted benzene (B151609) like this compound, the existing substituents determine the position of the incoming electrophile. The two substituents are the n-butyl group (-CH₂CH₂CH₂CH₃) and the 1-hydroxyethyl group (-CH(OH)CH₃).

n-Butyl Group: As an alkyl group, it is an activating substituent and an ortho, para-director.

1-Hydroxyethyl Group: This group is also considered activating and an ortho, para-director.

Since both groups direct to the same positions relative to themselves, and they are para to each other, the incoming electrophile will be directed to the positions ortho to either the butyl or the hydroxyethyl (B10761427) group (positions 2, 3, 5, and 6 on the ring). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitution Nucleophilic substitution reactions involve a nucleophile, an electron-rich species, replacing a leaving group. fiveable.mesavemyexams.com In the case of this compound, the hydroxyl (-OH) group is a poor leaving group. libretexts.org To facilitate its substitution, it must first be converted into a good leaving group. This is typically achieved by protonating the oxygen atom with a strong acid (e.g., HBr, HCl). libretexts.orglibretexts.org

Protonation forms an oxonium ion, converting the leaving group from hydroxide (B78521) (OH⁻) to a neutral water molecule (H₂O), which is a much better leaving group. libretexts.org Following protonation, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism. Given that the alcohol is secondary and benzylic, the formation of a relatively stable secondary benzylic carbocation is possible, suggesting an Sₙ1 pathway is likely, especially with strong, non-basic nucleophiles like halide ions. libretexts.org In this mechanism, the water molecule departs, forming the carbocation, which is then rapidly attacked by a nucleophile (e.g., Br⁻) to yield the final product. libretexts.org

Hydration and Tandem Transfer Hydrogenation Approaches

A highly efficient and environmentally friendly one-pot method for synthesizing secondary alcohols involves a tandem sequence of alkyne hydration and transfer hydrogenation. thieme-connect.com This approach has been successfully applied to produce compounds structurally similar to this compound, demonstrating its utility. thieme-connect.comorganic-chemistry.org The process combines two distinct catalytic transformations in a single reaction vessel, which is convergent and minimizes the need for isolating intermediates. thieme-connect.com

The synthesis begins with a formic acid-promoted hydration of a suitable alkyne (e.g., 1-ethynyl-4-butylbenzene). thieme-connect.com This step proceeds under mild conditions, converting the alkyne into the corresponding ketone (4-butylacetophenone). The proposed mechanism for hydration involves the formation of a vinyl carbocation intermediate in the presence of formic acid, which facilitates the smooth addition of water. thieme-connect.comorganic-chemistry.org

Following the complete conversion of the alkyne to the ketone, the second phase of the tandem reaction, transfer hydrogenation, is initiated. This is achieved by adding a metal-ligand bifunctional iridium catalyst and a hydrogen donor. thieme-connect.comthieme-connect.com The iridium-catalyzed transfer hydrogenation reduces the ketone to the desired secondary alcohol, this compound. thieme-connect.com This method is notable for its high catalytic activity, with turnover frequencies (TOF) reaching up to 25,000, and its use of water as a reaction medium, aligning with the principles of green chemistry. thieme-connect.comorganic-chemistry.org

Table 2: Optimized Conditions for Tandem Hydration/Transfer Hydrogenation

Parameter Condition
Reactant Substituted Alkyne
Hydration Promoter Formic Acid (HCOOH)
Hydrogenation Catalyst Metal-ligand bifunctional Iridium complex
Solvent Toluene/Water mixture
Base (for hydrogenation) Triethylamine (NEt₃)
Temperature 80 °C (Hydration), Room Temp (Hydrogenation)

Data sourced from Luo et al., 2020. thieme-connect.com

Role as a Building Block in Organic Synthesis

1-(4-Alkylphenyl)ethanol derivatives are significant intermediates in the synthesis of valuable compounds, particularly in the pharmaceutical industry. The closely related compound, 1-(4-isobutylphenyl)ethanol, serves as a key intermediate in several industrial syntheses of ibuprofen, a widely used nonsteroidal anti-inflammatory drug. google.com The synthetic pathways employed for the isobutyl analogue illustrate the potential applications of this compound as a versatile building block.

One common route to ibuprofen from 1-(4-isobutylphenyl)ethanol involves a two-step process:

Dehydration: The alcohol is first dehydrated under acidic conditions to form 4-isobutylstyrene.

Carbonylation: The resulting styrene (B11656) derivative is then subjected to a palladium-catalyzed carbonylation reaction. This step introduces a carboxyl group, converting the styrene into ibuprofen.

Another critical application involves the hydrogenation of the corresponding ketone. The synthesis of 1-(4-isobutylphenyl)ethanol via the hydrogenation of 1-(4-isobutylphenyl)ethanone is a well-established industrial process. google.com Catalytic systems, often comprising copper, are used to achieve high conversion and selectivity, minimizing the formation of side-products and simplifying purification for pharmaceutical applications. google.com

The reactivity of both the hydroxyl group and the aromatic ring allows this compound to be a precursor for a range of other molecules. The hydroxyl group can be transformed into other functional groups through substitution or elimination reactions, while the aromatic ring can be further functionalized via electrophilic substitution, expanding its synthetic utility. Furthermore, ethanol itself is recognized as a renewable building block for producing a wide array of fuels and chemicals through processes like dehydration, dehydrogenation, condensation, and oxidation. osti.gov This highlights the foundational importance of the ethanol moiety in organic synthesis.

In Depth Mechanistic Elucidation and Kinetic Studies

Palladium-Catalyzed Reaction Mechanisms for Carbonylation of Arylethanols

Palladium-catalyzed carbonylation of aryl halides and related compounds has become a well-established method for synthesizing carboxylic acid derivatives, aldehydes, and ketones. nih.gov These reactions are fundamental in the production of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov The carbonylation of secondary benzylic alcohols, such as 1-(4-butylphenyl)ethanol, presents a unique set of mechanistic steps, beginning with the activation of the alcohol and culminating in the incorporation of a carbonyl group.

The palladium-catalyzed carbonylation of 1-arylethanols, for which the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453) serves as a close model, is proposed to follow a multi-step reaction pathway. This process begins with the formation of the catalytically active species and the activation of the alcohol substrate before entering the main carbonylation cycle.

Active Species and Substrate Formation: The catalytic process is typically initiated with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂. The first step involves the in-situ reduction of this Pd(II) species to the active palladium(0) complex. Concurrently, the secondary alcohol is converted into a more active substrate. In a system utilizing a TsOH/LiCl promoter, the alcohol is transformed into the corresponding 1-arylethyl chloride. This halide is more susceptible to reaction with the palladium catalyst.

The Main Catalytic Cycle: The primary carbonylation cycle involves three key steps:

Oxidative Addition : The active Pd(0) species reacts with the in-situ generated 1-arylethyl chloride. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming an alkylpalladium(II) complex. acs.org

CO Insertion (Migratory Insertion) : A molecule of carbon monoxide (CO) coordinates to the palladium center. Subsequently, the aryl-ethyl group migrates to the coordinated CO, forming an acylpalladium(II) intermediate. nih.govdiva-portal.org This is a critical C-C bond-forming step in the process. diva-portal.org

Nucleophilic Attack/Reductive Elimination : The acylpalladium species is highly reactive and is trapped by a nucleophile. acs.orgnih.gov If an alcohol is used as the nucleophile, it attacks the acyl group, leading to the formation of an ester and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. The mechanism for ester formation is believed to proceed through an intermediate acyl-alkoxide complex. acs.org

Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. For the carbonylation of 1-arylethanols, kinetic modeling helps to elucidate the influence of various reactants and catalysts on the reaction rate. mt.com

Based on studies of analogous reactions, a rate equation can be derived that considers the concentrations of the substrate, catalyst, promoters, and the partial pressure of carbon monoxide. The development of such a model involves systematically varying the concentration of one component while keeping others constant and measuring the initial reaction rate. This data allows for the determination of the reaction order with respect to each component, leading to a comprehensive rate law that can predict reaction behavior under different conditions.

ParameterRelationship to Reaction RateDescription
Substrate Concentration Directly ProportionalThe rate of reaction generally increases with the concentration of the 1-arylethanol substrate, as this increases the frequency of interactions with the catalyst.
Catalyst Concentration Directly ProportionalA higher concentration of the palladium catalyst leads to a faster reaction rate by increasing the number of active catalytic sites available.
CO Partial Pressure Complex RelationshipThe reaction rate typically increases with CO pressure up to a certain point. However, excessively high concentrations of CO can sometimes inhibit the oxidative addition step, leading to a decrease in the overall rate. acs.org
Promoter Concentration Directly ProportionalThe concentration of promoters like TsOH/LiCl is crucial for the initial activation of the alcohol. The rate is dependent on having a sufficient concentration of these promoters.

The kinetics of palladium-catalyzed carbonylation are highly sensitive to the concentration of the catalyst and other reaction parameters.

Catalyst Concentration : The rate of carbonylation is directly influenced by the concentration of the palladium catalyst. Increasing the amount of catalyst generally provides more active sites for the reaction, thereby accelerating the rate of product formation. However, high catalyst loadings can be economically unviable and may lead to the formation of palladium black, an inactive form of the catalyst. nih.gov

Reaction Conditions :

Temperature : Higher temperatures typically increase the reaction rate. However, they can also lead to catalyst decomposition or undesired side reactions.

Pressure : The partial pressure of carbon monoxide is a critical parameter. While CO is a reactant, it can also act as an inhibitor at high concentrations by competing with the aryl halide for coordination sites on the Pd(0) center, which can hinder the initial oxidative addition step.

Promoters and Additives : The concentrations of acid promoters (like p-toluenesulfonic acid) and halide sources (like lithium chloride) are vital. These additives facilitate the crucial in-situ conversion of the starting alcohol to a more reactive halide derivative, which is a key step for the catalytic cycle to proceed efficiently. researchgate.net

Stereochemical Mechanisms in Asymmetric Reactions

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of specific stereoisomers of a chiral molecule. uwindsor.ca For a compound like this compound, which contains a chiral center, controlling the stereochemical outcome is often essential, particularly in pharmaceutical applications.

The stereochemical outcome of an asymmetric reaction is determined in the stereodetermining transition state. acs.orgacs.org In asymmetric catalysis, a chiral catalyst creates a chiral environment that differentiates between the prochiral faces of the substrate. This leads to two possible diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer.

The enantioselectivity of the reaction depends on the energy difference (ΔΔG‡) between these two transition states. nih.gov The major product is formed via the lower-energy transition state. The stabilization of one transition state over the other is the origin of chiral induction. acs.orgacs.org This stabilization is often achieved through a series of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate and the chiral catalyst. acs.orgacs.orgnih.gov Modern computational methods, like density functional theory (DFT), are powerful tools for modeling these transition states and understanding the molecular origins of stereoselectivity. acs.orgacs.org

Several factors can influence the enantioselectivity and diastereoselectivity of an asymmetric reaction. Precise control over these factors is necessary to achieve high levels of stereochemical purity.

FactorInfluence on Stereoselectivity
Chiral Ligand/Catalyst Structure The structure of the chiral ligand is the most critical factor. rsc.orgacs.org Ligands create a specific three-dimensional chiral pocket around the metal center. The steric and electronic properties of the ligand dictate how the substrate binds and approaches the reactive site, thereby controlling the facial selectivity. acs.org Axially chiral ligands based on binaphthyl scaffolds are commonly used. acs.orgacs.org
Temperature Lowering the reaction temperature generally increases enantioselectivity. rsc.org Since enantioselectivity is dependent on the difference in activation energies (ΔΔG‡) between the two competing pathways, a lower temperature makes this small energy difference more significant, favoring the lower energy pathway more pronouncedly. However, in some rare cases, abnormal temperature effects have been observed. acs.orgrsc.org
Solvent and Additives The choice of solvent can influence the stability of the transition states and the solubility of the catalyst and reactants. Additives, such as bases or co-catalysts, can also play a crucial role. For instance, in the palladium-catalyzed kinetic resolution of secondary alcohols, the addition of a base like cesium carbonate can significantly enhance reaction rates and selectivity. nih.gov
Substrate Structure The steric and electronic properties of the substrate itself are important. The substrate must fit into the chiral environment of the catalyst in a specific orientation for high selectivity to be achieved. Bulky substituents on the substrate can lead to stronger steric interactions in one of the transition states, increasing the energy difference between them and thus enhancing enantioselectivity.

Chiral Recognition Processes in Intermolecular Interactions

Chiral recognition is a fundamental process where a chiral molecule interacts differently with the two enantiomers of another chiral compound. This enantiospecific recognition is the basis for enantioselective separations and catalysis. The process relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte, in this case, (R)- and (S)-1-(4-butylphenyl)ethanol. nih.gov For effective chiral recognition to occur, a minimum of three points of interaction is generally required, leading to differences in the stability of the diastereomeric complexes.

These interactions are noncovalent and can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric repulsion. nih.govresearchgate.net In the context of this compound, the hydroxyl group is a primary site for hydrogen bonding, while the butyl-substituted phenyl ring can engage in π-π stacking and hydrophobic interactions. The stereocenter at the carbinol carbon dictates the spatial arrangement of these interacting groups.

Studies on structurally similar molecules, such as 1-(4-fluorophenyl)ethanol (B1199365), demonstrate how these interactions manifest. Using spectroscopic methods, researchers have shown that diastereomeric adducts formed between a chiral alcohol and a chiral partner exhibit distinct spectroscopic signatures and binding energies. nih.gov For example, the interaction between the alkyl groups of a chiral partner and the aromatic ring can differ significantly between homochiral (S-S or R-R) and heterochiral (S-R or R-S) complexes, leading to measurable differences in stability. nih.gov The homochiral complex of 1-(4-fluorophenyl)ethanol and 2-butanol (B46777) was found to be more stable than the heterochiral diastereomer, with a binding energy difference greater than 0.60 kcal/mol. nih.gov This stability difference, arising from subtle variations in intermolecular forces, is the critical factor that allows for the discrimination between enantiomers in chiral separation and recognition processes.

Enzymatic Reaction Mechanisms in Biocatalysis

Biocatalysis leverages enzymes to perform highly selective chemical transformations, and the synthesis of enantiomerically pure this compound is a prime application. nih.govnih.gov Enzymes like lipases and alcohol dehydrogenases (ketoreductases or KREDs) are commonly used for the kinetic resolution of racemic this compound or the asymmetric reduction of its corresponding ketone, 4'-butylacetophenone (B127687). uni-greifswald.de

Lipase-Catalyzed Kinetic Resolution: Lipases are widely employed for the enantioselective acylation of secondary alcohols. In a typical kinetic resolution, one enantiomer of racemic this compound is acylated at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart.

The mechanism involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the lipase's active site is central to this process.

Acyl-Enzyme Formation: The serine hydroxyl group attacks the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate, which then collapses to release the leaving group (e.g., acetaldehyde) and form the acyl-enzyme complex.

Enantioselective Acylation: The chiral pocket of the active site preferentially binds one enantiomer of this compound in an orientation suitable for nucleophilic attack. The alcohol's hydroxyl group attacks the acyl-enzyme intermediate.

Product Release: A second tetrahedral intermediate is formed, which then breaks down to release the esterified product and regenerate the free enzyme.

The enantioselectivity is determined by the steric and electronic compatibility between the enzyme's active site and the substrates. For instance, in the kinetic resolution of the structurally related 1-(4-(trifluoromethyl)phenyl)ethanol, Lipase PS from Pseudomonas cepacia was identified as an effective biocatalyst. researchgate.net

Ketoreductase (KRED)-Catalyzed Asymmetric Reduction: The asymmetric reduction of 4'-butylacetophenone to a single enantiomer of this compound is a highly efficient process. KREDs, a class of oxidoreductases, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone's carbonyl carbon.

The general mechanism is as follows:

Cofactor and Substrate Binding: The enzyme binds the cofactor (NAD(P)H) and then the ketone substrate in a specific orientation within the active site.

Hydride Transfer: A highly stereospecific transfer of a hydride ion (H⁻) occurs from the C4 position of the nicotinamide (B372718) ring of the cofactor to one face (either re or si) of the carbonyl carbon.

Protonation: A proton is transferred from a nearby acidic residue in the active site (e.g., tyrosine or lysine) to the carbonyl oxygen, forming the chiral alcohol.

Product and Cofactor Release: The alcohol product and the oxidized cofactor (NAD(P)⁺) are released, and the enzyme is ready for another catalytic cycle.

The high enantioselectivity of KREDs is a result of the rigid positioning of the substrate and cofactor, which ensures the hydride attacks the carbonyl from a specific direction.

Radical and Other Complex Reaction Mechanisms (e.g., Oxidation Pathways)

The transformation of this compound can involve complex, non-enzymatic reaction pathways, including palladium-catalyzed carbonylation and various oxidation reactions that may proceed through radical or non-radical mechanisms.

Palladium-Catalyzed Carbonylation: A significant industrial reaction involving a close analogue, 1-(4-isobutylphenyl)ethanol, is its carbonylation to form ibuprofen (B1674241). This multi-step process is a prime example of a complex catalytic cycle. researchgate.net A proposed mechanism involves three key stages:

Formation of the Active Substrate: In the presence of an acid (like TsOH) and a chloride source (like LiCl), the alcohol is converted to the corresponding 1-(4-isobutylphenyl)ethyl chloride.

Formation of the Active Catalyst: The Pd(II) precatalyst, PdCl₂(PPh₃)₂, is reduced in situ to an active Pd(0) species.

Catalytic Carbonylation Cycle:

Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the 1-(4-isobutylphenyl)ethyl chloride to form a Pd(II)-alkyl complex.

CO Insertion: A molecule of carbon monoxide (CO) inserts into the palladium-carbon bond to form a Pd(II)-acyl complex.

Reductive Elimination: This is often the rate-determining step. While the exact mechanism can vary, it leads to the formation of an acyl-chloride, which can then be hydrolyzed to the final carboxylic acid product (ibuprofen), regenerating the Pd(0) catalyst.

Oxidation Pathways: The oxidation of this compound can yield different products depending on the conditions. The secondary alcohol can be oxidized to the corresponding ketone, 4'-butylacetophenone. Further oxidation could potentially lead to cleavage of the butyl group or reactions on the aromatic ring.

The oxidation of alcohols can follow free-radical chain reaction mechanisms, particularly under certain conditions like exposure to high temperatures or specific initiators. semanticscholar.org A general radical mechanism for alcohol oxidation involves:

Initiation: Formation of a radical, often by homolytic cleavage of a weak bond in an initiator molecule. libretexts.orgyoutube.com

Propagation: The initiator radical abstracts the hydrogen atom from the hydroxyl group or, more commonly, the hydrogen atom from the carbinol carbon of this compound to form a carbon-centered radical. This radical then reacts with an oxidizing agent (e.g., O₂), leading to a peroxide radical, which can propagate the chain.

Termination: Two radicals combine to form a non-radical species. youtube.com

Studies on ethanol (B145695) oxidation on platinum surfaces show that the reaction pathway is highly structure-sensitive, with different surface sites favoring either partial oxidation to acetaldehyde (B116499) or complete oxidation to CO₂ via C-C bond cleavage. lasphub.com By analogy, the oxidation of this compound could also be sensitive to the catalyst and conditions, potentially leading to 4'-butylacetophenone or, under harsher conditions, C-C bond cleavage products. semanticscholar.orgresearchgate.net

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. wikipedia.org Solvents affect reactions by stabilizing or destabilizing reactants, products, and, most importantly, the transition state through interactions like hydrogen bonding, dipole-dipole forces, and van der Waals forces.

In the context of reactions involving this compound, solvent effects are particularly crucial in biocatalytic processes. While enzymes have evolved to function in aqueous environments, many organic reactions, including enzymatic resolutions, are performed in organic solvents to improve the solubility of nonpolar substrates. researchgate.net

Effect on Enzyme Activity and Selectivity: The polarity of the solvent plays a critical role.

Polar Solvents: Polar protic solvents can strip the essential water layer from the enzyme's surface, potentially leading to denaturation and loss of activity. They can also form strong hydrogen bonds with the enzyme, reducing its flexibility. mdpi.com However, in some cases, polar organic solvents can enhance selectivity. mdpi.com

Nonpolar Solvents: Hydrophobic, nonpolar solvents are often preferred for lipase-catalyzed reactions. They are less likely to disrupt the enzyme's structure and can prevent side reactions like hydrolysis. However, very nonpolar solvents can make the enzyme too rigid, which may decrease its catalytic activity. mdpi.com

The effect of different solvents on the kinetic resolution of a similar secondary alcohol is illustrated in the table below, showing how the choice of solvent impacts conversion and enantioselectivity.

SolventDielectric Constant (approx.)Typical Effect on Lipase ActivityTypical Effect on Enantioselectivity (E-value)
Hexane (B92381)1.9HighOften High
Toluene2.4HighVariable
Diisopropyl ether3.9Moderate to HighOften High
Acetonitrile37.5Low to ModerateOften Decreased
tert-Butanol12.5ModerateCan be High

This table is illustrative, based on general findings for lipase-catalyzed resolutions of secondary alcohols in organic media.

For non-enzymatic reactions, the Hughes-Ingold rules provide a framework for predicting solvent effects based on the charge development in the transition state. wikipedia.org For instance, in an Sₙ1-type solvolysis reaction of a related benzyl (B1604629) chloride, polar protic solvents like an ethanol-water mixture stabilize the carbocation intermediate and the leaving group, accelerating the reaction rate. researchgate.net Conversely, reactions where charge is dispersed or destroyed in the transition state are often faster in less polar solvents. griffith.edu.au

Mechanistic Insights from In Situ Spectroscopic Measurements

In situ spectroscopic techniques are powerful tools for understanding reaction mechanisms by allowing for the real-time monitoring of species in the reaction mixture. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy can provide data on reaction kinetics, detect transient intermediates, and elucidate the structure of catalytic species under actual reaction conditions.

For reactions involving this compound or its precursors, these methods can offer critical insights:

NMR Spectroscopy: ¹H or ¹³C NMR can be used to track the disappearance of the starting material (e.g., 4'-butylacetophenone) and the appearance of the product (this compound) over time. This allows for the determination of reaction rates and kinetic orders. It can also help identify intermediates if they accumulate to detectable concentrations.

FT-IR Spectroscopy: This technique is particularly useful for monitoring changes in functional groups. For example, in the reduction of 4'-butylacetophenone, the disappearance of the strong carbonyl (C=O) stretch (around 1685 cm⁻¹) and the appearance of the broad hydroxyl (O-H) stretch (around 3400 cm⁻¹) of the alcohol product can be monitored in real time.

Attenuated Total Reflectance (ATR)-FTIR: This surface-sensitive variant is invaluable for studying heterogeneous catalysis. For instance, in the electro-oxidation of ethanol on palladium surfaces, ATR-SEIRAS (Surface-Enhanced Infrared Absorption Spectroscopy) has been used to identify adsorbed intermediates like acetyl species and CO, shedding light on the reaction pathway and rate-limiting steps directly at the catalyst-liquid interface. mdpi.com Such a technique could be applied to study the oxidation of this compound on a catalyst surface.

These in situ measurements provide a dynamic picture of the reaction, moving beyond the static analysis of starting materials and final products. By observing the reaction as it happens, chemists can validate proposed mechanisms, discover unexpected pathways, and optimize reaction conditions for improved yield and selectivity.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(4-Butylphenyl)ethanol. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the protons of the butyl group.

¹³C-NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule and their chemical environments. The spectrum of this compound would display unique signals for each carbon atom in the butyl group, the aromatic ring, the methine carbon, and the methyl carbon.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
Atom Type ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Aromatic CH~7.1-7.3~125-129
CH-OH~4.8~70
CH₃ (on ethanol)~1.5~25
CH₂ (butyl, adjacent to ring)~2.6~35
CH₂ (butyl, internal)~1.6~33
CH₂ (butyl, internal)~1.3~22
CH₃ (butyl)~0.9~14

These NMR techniques are not only crucial for initial structural confirmation but also for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and final products.

Infrared (IR) Spectroscopy for Functional Group Transformation and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org Other key absorptions include those for C-H stretching of the aromatic ring and the alkyl groups, and C=C stretching of the aromatic ring.

IR spectroscopy is particularly useful for monitoring reactions where the hydroxyl group is transformed. For instance, in an oxidation reaction to form the corresponding ketone, the disappearance of the broad O-H band and the appearance of a strong C=O stretching band around 1700 cm⁻¹ would signify the progress of the reaction.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-HStretching (hydrogen-bonded)3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-OStretching1000-1200

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govphcogj.com It is an invaluable tool for the analysis of this compound, particularly in complex mixtures.

In a typical GC-MS analysis, the components of a sample are first separated based on their boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

This technique is highly effective for:

Confirming the identity of synthesized this compound by comparing its mass spectrum to a known standard.

Monitoring the progress of a reaction by quantifying the disappearance of starting materials and the appearance of products over time.

Identifying byproducts and impurities in a reaction mixture.

Table 3: Expected Mass Spectrometry Data for this compound
Parameter Value
Molecular Weight178.28 g/mol
Molecular Ion (M⁺)m/z 178
Key Fragment Ionsm/z 163 (M-CH₃), m/z 135 (M-C₃H₇), m/z 121 (M-C₄H₉), m/z 105, m/z 43

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying the components in a mixture. scielo.br For this compound, these methods are particularly useful for assessing the purity of a sample and for analyzing reaction mixtures that may not be suitable for GC-MS due to thermal instability or high polarity.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and will therefore have longer retention times.

UPLC utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Both techniques are essential for:

Determining the purity of this compound by detecting and quantifying any impurities.

Analyzing reaction kinetics by monitoring the concentration of reactants and products over time.

Preparative separations to isolate pure this compound from a reaction mixture.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the absolute configuration and solid-state structure of its crystalline derivatives. This technique provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of atoms.

To perform X-ray crystallography, a suitable single crystal of a derivative of this compound must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a detailed model of the crystal lattice and the molecular structure within it. This is the definitive method for determining the absolute stereochemistry (R or S) of a chiral molecule.

Mass-Selected Resonant Two-Photon Ionization Spectroscopy and Infrared Depletion Spectroscopy for Gas-Phase Chiral Recognition

These advanced spectroscopic techniques are employed to study the gas-phase properties of chiral molecules like this compound, particularly for chiral recognition.

Mass-Selected Resonant Two-Photon Ionization (R2PI) Spectroscopy is a highly sensitive and selective method for obtaining electronic spectra of molecules in the gas phase. It can be used to distinguish between different conformers of this compound.

Infrared Depletion Spectroscopy is used in conjunction with R2PI to obtain vibrational spectra of size-selected clusters. This can provide insights into the non-covalent interactions that are crucial for chiral recognition.

These techniques are primarily used in fundamental research to understand the subtle energetic differences and intermolecular forces that govern the interactions of chiral molecules.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures and for the preliminary assessment of sample purity. chemistryhall.comlibretexts.orglibretexts.org It is a form of liquid chromatography where the stationary phase is a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat carrier such as a glass or aluminum plate.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system. The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. chemistryhall.com

For this compound, which is a relatively nonpolar compound, a nonpolar solvent system would be used. The position of the spots is visualized, often using a UV lamp, and the retention factor (Rf) value for each spot is calculated. libretexts.org A change in the TLC profile over time, such as the disappearance of the starting material spot and the appearance of a new product spot, indicates the progress of the reaction. libretexts.orgyoutube.com

Table 4: Application of TLC in Monitoring a Reaction Involving this compound
Step Procedure Observation
1. SpottingSpot starting material, co-spot (starting material + reaction mixture), and reaction mixture on the TLC plate.Distinct spots are applied to the baseline.
2. DevelopmentPlace the TLC plate in a chamber with an appropriate solvent system.The solvent front moves up the plate, separating the components.
3. VisualizationView the developed plate under a UV lamp.Spots corresponding to the starting material and product become visible.
4. AnalysisCompare the spots in the reaction mixture lane to the starting material lane.The starting material spot diminishes in intensity while the product spot appears and intensifies over time.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-(4-butylphenyl)ethanol, DFT calculations would provide insights into its geometry, stability, and chemical reactivity. This would involve selecting an appropriate functional (e.g., B3LYP) and basis set to solve the Schrödinger equation approximately.

Energy Profiles and Transition State Determination

Detailed studies on the reaction mechanisms involving this compound, such as its synthesis or degradation, would require the calculation of energy profiles. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. Determining the structure and energy of transition states is fundamental to understanding reaction kinetics and pathways. However, specific energy profiles and transition state determinations for reactions involving this compound are not documented in the available literature.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties of a molecule. For this compound, this would include:

NMR: Calculating the chemical shifts (¹H and ¹³C) to help in the interpretation of experimental NMR spectra.

IR: Simulating the vibrational frequencies to assign absorption bands in an experimental IR spectrum to specific molecular vibrations.

UV-Vis: Predicting the electronic transitions to understand the molecule's absorption of ultraviolet and visible light.

While these predictions are theoretically possible, published studies with these specific computational spectroscopic data for this compound could not be located.

HOMO-LUMO Analysis and Electronic Structure Studies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. An analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound would provide information about its chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. Specific HOMO-LUMO energy values and visualizations for this compound are not present in the surveyed research. A study on various 1-phenylethanol (B42297) derivatives identified HOMO energy as a significant parameter in modeling chromatographic retention, but did not provide specific values for the butyl-substituted compound.

Chiral Recognition and Intermolecular Interactions Modeling

As this compound is a chiral molecule, computational modeling can be employed to understand how its enantiomers interact differently with other chiral molecules (chiral recognition). This is crucial in fields like chiral chromatography and asymmetric synthesis.

Binding Energy Differences of Diastereomeric Complexes

When the enantiomers of this compound interact with another chiral molecule, they form diastereomeric complexes. Computational methods can be used to model these complexes and calculate their binding energies. A difference in binding energy between the (R,R) or (S,S) complex and the (R,S) or (S,R) complex is the basis for chiral recognition. While studies on similar molecules like 1-(4-fluorophenyl)ethanol (B1199365) have quantified these energy differences, no such specific binding energy calculations for diastereomeric complexes of this compound were found.

Molecular Dynamics Simulations for Reaction Pathways and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into reaction pathways and the conformational flexibility of molecules like this compound. By solving Newton's equations of motion for a system of interacting atoms, MD can map out the energy landscapes of chemical reactions and explore the different shapes (conformers) a molecule can adopt.

Conformational analysis of this compound is crucial for understanding its reactivity and interactions. The molecule possesses several rotatable bonds, including the C-C bond between the phenyl ring and the ethanol (B145695) side chain, and the C-C bonds within the butyl group. The rotation around these bonds gives rise to various conformers with different energies. The bulky tert-butyl group can create steric hindrance, influencing the preferred orientation of the side chain relative to the phenyl ring. cymitquimica.com The analysis of these conformers helps in identifying the most stable, low-energy structures that are predominantly present under given conditions. While specific MD simulation studies detailing the reaction pathways of this compound are not extensively documented in the provided literature, the technique is widely applied to similar molecules, such as ethanol-water mixtures, to understand hydrogen-bonding networks and structural arrangements. researchgate.netsci-hub.se Such simulations for this compound would be instrumental in elucidating its behavior in different solvent environments and predicting its interaction with other chemical species.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical reactivity of molecules. hakon-art.com These methods provide a theoretical framework to calculate a molecule's properties based on the principles of quantum mechanics. researchgate.net For this compound, these calculations can predict its geometry, orbital energies, and various reactivity descriptors. mdpi.com By analyzing the electronic properties, researchers can gain insights into the molecule's stability, the nature of its chemical bonds, and the most likely sites for chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. preprints.org Different potential values are represented by different colors: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. mdpi.comnih.gov

For this compound, an MEP analysis would reveal:

Negative Potential: A region of high electron density (typically colored red) would be localized around the oxygen atom of the hydroxyl (-OH) group due to the lone pairs of electrons. This site is the most probable for attack by electrophiles.

Positive Potential: A region of positive potential (colored blue) would be found around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction. The hydrogen atoms on the phenyl ring would also exhibit a positive potential.

Neutral Regions: The butyl group and the carbon atoms of the phenyl ring would likely be represented by greenish-yellow colors, indicating a relatively neutral potential.

This analysis helps in understanding the molecule's interaction with other reagents and its role in chemical reactions. researchgate.net

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.de This analysis provides a quantitative measure of the electron distribution and the polarity of chemical bonds. The calculation involves partitioning the total electron population among the different atoms.

In the case of this compound, a Mulliken charge analysis would be expected to show:

A significant negative partial charge on the highly electronegative oxygen atom of the hydroxyl group.

A positive partial charge on the hydrogen atom of the hydroxyl group.

Positive partial charges on the carbon atom attached to the hydroxyl group and other carbon atoms with varying magnitudes depending on their chemical environment.

It is important to note that while useful, Mulliken charges are known to be sensitive to the basis set used in the calculation and can sometimes overestimate the covalent character of a bond. uni-muenchen.de Despite these limitations, the analysis provides a valuable qualitative picture of the charge distribution within the molecule.

Nonlinear optical (NLO) properties arise from the interaction of intense electromagnetic fields (like those from a laser) with materials, leading to phenomena such as frequency doubling. The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). mdpi.com Molecules with large hyperpolarizability values often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. researchgate.net

The structure of this compound consists of a phenyl ring (a π-system), a butyl group (an electron-donating group), and a hydroxyethyl (B10761427) group. While the butyl group is an electron donor, the molecule lacks a strong electron-accepting group, which is typically required for a significant NLO response. redalyc.org Therefore, while the molecule may possess some minimal NLO activity, it is not expected to be a strong NLO material compared to specifically designed chromophores with potent donor-acceptor architectures. mdpi.comredalyc.org

Kinetic Modeling and Computational Reaction Engineering

Kinetic modeling is essential for understanding reaction mechanisms, determining rate-limiting steps, and optimizing process conditions in chemical engineering. For reactions involving this compound or its structural isomers, kinetic models are developed by proposing a reaction pathway and then deriving rate equations that describe the concentrations of reactants, intermediates, and products over time.

A detailed kinetic study was performed on the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453), a close structural isomer, to produce ibuprofen (B1674241). researchgate.net This process utilized a homogeneous PdCl₂(PPh₃)₂/TsOH/LiCl catalyst system. The study proposed a three-step reaction pathway:

Formation of the active palladium(0) species.

Formation of the active substrate, 1-(4-isobutylphenyl)ethyl chloride (IBPCl).

The main carbonylation catalytic cycle.

The effect of various parameters on the reaction rate was investigated to develop a comprehensive kinetic model. researchgate.net Such models are crucial for reactor design and for optimizing reaction conditions like temperature, pressure, and catalyst concentration to maximize yield and efficiency.

Below is a table summarizing the reaction conditions investigated in the kinetic modeling study of the carbonylation of the related compound, 1-(4-isobutylphenyl)ethanol. researchgate.net

ParameterRange InvestigatedEffect on Rate
Temperature378–398 KRate increases with temperature
CO Partial PressureVariedRate is dependent on CO pressure
Catalyst ConcentrationVariedRate increases with catalyst concentration
Promoter (TsOH/LiCl) Conc.VariedRate is influenced by promoter concentration
Water ConcentrationVariedRate is affected by water concentration

This data illustrates the systematic approach of computational reaction engineering, where experimental data is used to build and validate mathematical models that can predict the dynamic behavior of a chemical process.

Broader Implications and Future Research Directions

Development of Novel Catalytic Systems for 1-(4-Butylphenyl)ethanol Transformations

The transformation of this compound and similar secondary alcohols is a key area of research, with a focus on creating efficient and selective catalytic systems. Ruthenium-based catalysts, in particular, have shown significant promise for a variety of transformations, including dehydrogenation, self-coupling, and β-alkylation reactions. acs.orgnih.gov

One promising avenue is the use of well-defined ruthenium pincer complexes for the self-coupling of secondary alcohols to produce β-branched ketones, with molecular hydrogen and water as the only byproducts. acs.org Mechanistic studies indicate that a metal-ligand cooperation mechanism is crucial for the dehydrogenation of the alcohol to a ketone, followed by aldol (B89426) condensation and subsequent hydrogenation. acs.org Similarly, Ru(III)-NNN complexes have been effectively used for the direct β-alkylation of secondary alcohols with primary alcohols through a hydrogen borrowing pathway, an atom-economical method for forming new carbon-carbon bonds.

Another important transformation is the Guerbet coupling reaction, which upgrades alcohols to higher-value, longer-chain alcohols. rsc.orgresearchgate.netmit.edumdpi.com This process typically involves a multi-step sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation. researchgate.netmdpi.com Heterogeneous catalysts, often composed of metal oxides or supported transition metals like copper, are crucial for this reaction. researchgate.net The development of catalysts that can effectively differentiate between different alcohol substrates, such as ethanol (B145695) and butanol, is a key challenge to achieving high selectivity for desired products. mit.edu

Future research will likely focus on designing more robust and selective catalysts for these transformations. This includes exploring a wider range of transition metals, developing novel ligand architectures for homogeneous catalysts, and engineering multifunctional heterogeneous catalysts with optimized acidic, basic, and redox properties.

Advancements in Stereoselective Synthesis Methodologies for Chiral Arylethanols

The synthesis of enantiomerically pure chiral alcohols, including the (R)- and (S)-enantiomers of this compound, is of paramount importance, particularly for the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. A variety of methodologies are being advanced to achieve high enantioselectivity.

Catalytic asymmetric synthesis, which employs a chiral catalyst to create a new stereocenter, is a powerful strategy. encyclopedia.pub This can involve the asymmetric hydrogenation of the corresponding prochiral ketone, 4'-butylacetophenone (B127687), using chiral transition-metal complexes. encyclopedia.pub Another approach is the kinetic resolution of a racemic mixture of this compound. This is often achieved using enzymes, such as lipases, which selectively acylate one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer. encyclopedia.pub

Dynamic kinetic resolution (DKR) is an even more efficient method that combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. encyclopedia.pub For arylethanols, DKR can be achieved using a combination of an enzyme (like Novozym® 435) and a metal catalyst. encyclopedia.pub

Biocatalytic methods are also gaining prominence. For instance, alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of ketones to the corresponding chiral alcohols. nih.govnih.gov Oxidative enzymes, such as vanillyl alcohol oxidase, have been used for the enantioselective oxyfunctionalization of C-H bonds to produce chiral alcohols like (R)-1-(4'-hydroxyphenyl)ethanol on a multigram scale. wur.nl

The table below summarizes some of the key methodologies used for the stereoselective synthesis of chiral arylethanols.

MethodologyDescriptionKey Features
Asymmetric Hydrogenation Reduction of a prochiral ketone using a chiral transition-metal catalyst.High enantioselectivity, direct route to a single enantiomer.
Kinetic Resolution (KR) Enzymatic (e.g., lipase-mediated) acylation of a racemic alcohol, where one enantiomer reacts faster.Well-established, effective for separating enantiomers. Maximum theoretical yield of 50%.
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer.Can achieve theoretical yields approaching 100%. Often requires a combination of biocatalyst and chemocatalyst.
Biocatalytic Reduction Use of enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., yeast) to reduce prochiral ketones.High enantioselectivity, operates under mild conditions, environmentally friendly.

Future advancements will likely focus on the discovery of new, more active, and selective catalysts (both chemical and biological), the development of continuous-flow processes for improved efficiency and scalability, and the expansion of the substrate scope for existing methods. encyclopedia.pub

Computational Chemistry-Driven Discovery in Arylethanol Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and selectivity of organic reactions involving arylethanols like this compound. osu.edu By using methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and elucidate reaction mechanisms at the molecular level. researchgate.netresearchgate.netrsc.orgrsc.org

For transformations of this compound, computational studies can help in the rational design of catalysts. For example, by modeling the interaction between the alcohol, the catalyst, and other reagents, it is possible to predict which catalyst will have the highest activity and selectivity for a desired transformation, such as dehydrogenation. chemrxiv.org DFT calculations have been used to explore the dehydrogenation of ethanol catalyzed by single atoms of various d-block metals, identifying the most favorable reaction pathways (α-H, β-H, or O-H cleavage) for each metal. chemrxiv.org

Computational methods are also crucial for understanding the origins of stereoselectivity in asymmetric synthesis. By modeling the transition states leading to the (R)- and (S)-products, chemists can understand why a particular chiral catalyst or enzyme favors the formation of one enantiomer over the other. This insight is invaluable for optimizing existing stereoselective methods and for designing new, more effective catalysts. rsc.org

Furthermore, computational studies can predict various properties of molecules, such as their spectroscopic signatures, which can aid in their experimental identification. osu.edu The kinetics of complex reaction networks, like those in the combustion of ethanol, have been investigated computationally to predict rate constants and branching ratios, providing data that can be difficult to obtain experimentally. researchgate.net

The synergy between computational and experimental chemistry is a powerful approach for advancing the field. osu.edu Future research will see the application of increasingly sophisticated computational models, including machine learning and artificial intelligence, to accelerate the discovery of new reactions and catalysts for arylethanol transformations.

Application of this compound as a Synthon in Complex Chemical Architecture

This compound and related arylethanols are valuable synthons, or building blocks, for the construction of more complex molecules. Their utility stems from the presence of two reactive sites: the hydroxyl group and the aromatic ring, which can be further functionalized.

A significant application of similar arylethanols is in the synthesis of pharmaceuticals. For example, the structurally related compound 1-(4-isobutylphenyl)ethanol (B131453) is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug, ibuprofen (B1674241). The synthesis involves the dehydration of the alcohol to the corresponding styrene (B11656), followed by carbonylation.

The hydroxyl group of this compound can undergo a variety of transformations, including oxidation to the corresponding ketone (4'-butylacetophenone), esterification, or etherification. organic-chemistry.org These reactions allow for the incorporation of the 4-butylphenyl ethanol moiety into larger molecular frameworks. The arylation of alcohols to form aryl ethers is a common transformation in organic synthesis. organic-chemistry.org

Furthermore, alcohols can be used in coupling reactions to build more complex carbon skeletons. For instance, ruthenium-catalyzed coupling of 1,4-benzenedimethanol (B118111) with ethanol demonstrates how benzylic alcohols can be upgraded to larger diols through a hydrogen-borrowing mechanism. chemrxiv.orgrsc.org This principle can be extended to this compound for the synthesis of novel compounds. The reactivity of the hydroxyl group allows ethanol to be considered a renewable building block for a wide range of chemicals and fuels. osti.gov

The future application of this compound as a synthon will depend on the development of novel synthetic methodologies that can selectively functionalize either the hydroxyl group or the aromatic ring. This will open up new avenues for the synthesis of complex organic molecules with potential applications in materials science, agrochemicals, and pharmaceuticals.

Integration of Analytical Techniques for Real-time Reaction Monitoring and Optimization

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and efficiency. A variety of advanced analytical techniques are being integrated into chemical workflows for the real-time analysis of reactions involving arylethanols.

FlowNMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring. rsc.org By flowing the reaction mixture through an NMR spectrometer, it is possible to obtain high-resolution spectra at different time points, allowing for the accurate quantification of reactants, intermediates, and products. This provides valuable kinetic data without the need for quenching or sample workup. rsc.org

Mass spectrometry (MS) coupled with techniques like High-Performance Liquid Chromatography (HPLC) or direct sampling methods also enables real-time analysis. An automated HPLC-MS system can perform unattended sampling, dilution, and immediate quantification and identification of reaction components. rsc.org This is particularly useful for complex reaction mixtures and for reactions that are difficult to monitor by other means. rsc.org

Spectroscopic techniques such as Raman and Infrared (IR) spectroscopy are also well-suited for in-line reaction monitoring, especially in continuous-flow processes. nih.gov By interfacing a spectrometer with a flow reactor via a flow cell, continuous analysis with real-time feedback can be achieved. nih.gov This allows for rapid reaction optimization by quickly screening different reaction parameters like temperature, flow rate, and catalyst loading. nih.gov

The table below compares several analytical techniques for real-time reaction monitoring.

Analytical TechniquePrincipleAdvantagesApplications
FlowNMR Spectroscopy Nuclear Magnetic Resonance of flowing sampleNon-invasive, provides detailed structural information, quantitative.Kinetic studies, mechanistic investigations.
HPLC-MS Chromatographic separation followed by mass analysisHigh sensitivity and selectivity, can analyze complex mixtures.Reaction progress analysis, identification of intermediates and byproducts.
Raman Spectroscopy Inelastic scattering of monochromatic lightNon-destructive, can be used with solids, liquids, and gases, compatible with aqueous systems.In-line monitoring of continuous-flow reactions, quality control.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsProvides information about functional groups, widely applicable.Monitoring the disappearance of reactants and appearance of products.

The integration of these analytical techniques, often referred to as Process Analytical Technology (PAT), is transforming chemical research and manufacturing. Future developments will likely involve the combination of multiple analytical techniques for more comprehensive reaction monitoring and the use of data analysis and machine learning algorithms to achieve automated reaction optimization and control.

Q & A

What are the standard chemical synthesis routes for 1-(4-Butylphenyl)ethanol, and how are they optimized for yield?

Basic
The compound is typically synthesized via the reduction of 4-butylacetophenone. A common method involves sodium borohydride (NaBH₄) in methanol or ethanol under reflux, yielding this compound with >90% efficiency . Optimization includes controlling temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 ketone-to-NaBH₄). Post-reaction purification via extraction (e.g., methyl tert-butyl ether) ensures high purity. Structural confirmation is achieved through 1^1H NMR (e.g., δ = 4.72 ppm for the -CH(OH)- group) and 13^{13}C NMR .

Advanced
Advanced routes employ asymmetric catalysis for enantioselective synthesis. For example, biocatalysts like Daucus carota cells reduce 4-butylacetophenone to (S)-1-(4-Butylphenyl)ethanol with >90% enantiomeric excess (ee) under aqueous conditions. Exogenous reductants (e.g., glucose or isopropanol) enhance ee by stabilizing enzyme cofactors . Kinetic resolution using immobilized lipases (e.g., Candida antarctica) in organic solvents (e.g., hexane) further improves stereoselectivity.

How do environmental factors (pH, temperature) influence the stability of this compound?

Basic
Stability studies indicate that the compound degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming 4-butylacetophenone via oxidation. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below 4°C to prevent autoxidation. Solubility in water is low (0.1–1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays .

Advanced
Long-term stability under varying humidity (10–90% RH) shows no significant decomposition in sealed containers. However, UV exposure in aqueous solutions accelerates photodegradation, with a half-life of 48 hours. Computational models (e.g., DFT) predict degradation pathways, identifying the C-O bond in the ethanol moiety as the most labile site .

What analytical techniques are recommended for quantifying this compound in complex matrices?

Basic
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and isocratic elution (acetonitrile/water, 70:30) provides reliable quantification (LOD: 0.1 µg/mL). GC-MS with a DB-5MS column confirms identity via molecular ion peaks (m/z 178 for [M⁺]) .

Advanced
Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers using hexane/isopropanol (95:5) at 1.0 mL/min, critical for assessing enantiopurity in biocatalytic syntheses. LC-MS/MS in MRM mode (transition m/z 178 → 133) enhances sensitivity in biological samples (LOD: 0.01 ng/mL) .

What are the key applications of this compound in medicinal chemistry research?

Basic
The compound serves as a chiral intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and β-blockers. Its bulky butyl group enhances steric hindrance, improving binding specificity in receptor-ligand studies .

Advanced
Derivatives of this compound exhibit selective COX-2 inhibition (IC₅₀ = 0.8 µM) in vitro, with reduced gastrointestinal toxicity compared to traditional NSAIDs. Structure-activity relationship (SAR) studies highlight the importance of para-substitution for modulating lipophilicity (logP = 3.2) and membrane permeability .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in antimicrobial activity (e.g., MIC ranging from 2–32 µg/mL against S. aureus) arise from variations in assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (Hill slopes >1.5) are recommended. Molecular docking (AutoDock Vina) identifies off-target interactions (e.g., with bacterial efflux pumps) that may explain inconsistent results .

What methodologies are used to assess the environmental impact of this compound?

Advanced
Ecotoxicological studies follow OECD Test Guideline 201, exposing Daphnia magna to 0.1–10 mg/L of the compound. LC₅₀ values (48-h: 5.2 mg/L) indicate moderate toxicity. Biodegradation assays (OECD 301F) show 60% mineralization in 28 days via soil microbial consortia. Persistent metabolites (e.g., 4-butylbenzoic acid) are monitored using LC-QTOF-MS .

How is this compound utilized in material science?

Advanced
The compound acts as a monomer in synthesizing liquid-crystalline polymers. Copolymerization with 4,4'-biphenol (1:1 molar ratio) yields materials with a glass transition temperature (Tg) of 120°C and nematic phases stable up to 250°C. Dielectric spectroscopy confirms anisotropic conductivity (σ = 10⁻⁵ S/cm) .

What strategies improve enantioselectivity in biocatalytic synthesis of this compound?

Advanced
Directed evolution of alcohol dehydrogenases (ADHs) enhances enantioselectivity. For example, ADH from Rhodococcus ruber (Rr-ADH) engineered with mutations (e.g., W297A) achieves 99% ee. Co-immobilization with NADH cofactor regeneration systems (e.g., glucose dehydrogenase) in flow reactors increases productivity to 200 g/L/day .

How do structural modifications of this compound affect its pharmacokinetic profile?

Advanced
Methylation of the hydroxyl group to form 1-(4-Butylphenyl)ethyl methyl ether increases metabolic stability (t₁/₂ in human liver microsomes: 8.2 h vs. 1.5 h for the parent compound). PAMPA assays reveal a 2.5-fold improvement in blood-brain barrier permeability (Pe = 12 × 10⁻⁶ cm/s) .

What computational tools are used to predict the reactivity of this compound in synthesis?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition state energies for oxidation pathways. Machine learning models (e.g., Chemprop) trained on USPTO reaction data predict regioselectivity in Friedel-Crafts alkylations with 85% accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.